Tiemonium iodide
Overview
Description
Tiemonium iodide is a quaternary ammonium compound primarily used as an antispasmodic medication. It is known for its ability to alleviate gastrointestinal and urinary tract discomfort by targeting smooth muscle tissues. The compound is characterized by its molecular formula C18H24INO2S and a molar mass of 445.36 g/mol .
Mechanism of Action
Target of Action
Tiemonium iodide is a muscarinic acetylcholine receptor antagonist . The primary targets of this compound are the muscarinic acetylcholine receptors (CHRM) which play a crucial role in the nervous system .
Mode of Action
This compound acts by blocking the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter . This results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced smooth muscle contraction .
Biochemical Pathways
The biochemical pathways affected by this compound include the calcium signaling pathway, cAMP signaling pathway, neuroactive ligand-receptor interaction, and cholinergic synapse . By blocking the muscarinic acetylcholine receptors, this compound can influence these pathways and their downstream effects, which include various physiological responses such as muscle contraction and heart rate regulation .
Pharmacokinetics
It is known that the compound is poorly absorbed from the gut . The active moiety of the drug is tiemonium, a quaternary ammonium cation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of smooth muscle contractions. This is particularly relevant in the gastrointestinal tract, where the drug can alleviate muscle spasms . The compound is used for the alleviation of muscle spasms of the intestine, biliary system, uterus, and urinary bladder in gastrointestinal, biliary, urinary, and gynecological diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor absorption from the gut suggests that factors affecting gastrointestinal function could potentially impact the drug’s bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that Tiemonium iodide interacts with various enzymes and proteins in the body . For instance, it has been found to interact with Aclidinium, Adenosine, Albuterol, Alfentanil, Alloin, and Amantadine .
Cellular Effects
It is known that this compound can influence cell function . For example, it can increase the gastrointestinal motility reducing activities of Glucagon .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level . For instance, it can interact with various biomolecules and potentially influence gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiemonium iodide can be synthesized through a multi-step process involving the reaction of morpholine with 3-hydroxy-3-phenyl-3-(2-thienyl)propyl bromide, followed by methylation and subsequent iodide exchange. The reaction conditions typically involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity and consistency, which is crucial for its pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Tiemonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While this compound itself is relatively stable, its precursor compounds may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.
Major Products Formed: The primary product of interest is this compound itself, but depending on the reaction conditions, various intermediates and by-products may be formed, which are typically removed during the purification process.
Scientific Research Applications
Tiemonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on smooth muscle tissues and its potential therapeutic applications.
Medicine: Primarily used to treat conditions like irritable bowel syndrome, renal colic, and dysmenorrhea by alleviating visceral spasms.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Hyoscine butylbromide: Another antispasmodic agent used to treat similar conditions.
Dicyclomine hydrochloride: Used for its anticholinergic properties to alleviate gastrointestinal discomfort.
Oxybutynin chloride: Primarily used to treat overactive bladder by relaxing bladder muscles.
Uniqueness of Tiemonium Iodide: this compound is unique due to its specific targeting of smooth muscle tissues and its relatively low systemic side effects compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its poor absorption from the gut, which can be advantageous in reducing systemic exposure and side effects .
Properties
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEUZPIIUQAG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875078 | |
Record name | Tiemonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-12-7 | |
Record name | Tiemonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiemonium iodide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiemonium iodide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiemonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiemonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIEMONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tiemonium iodide and its effects on colonic motility?
A1: this compound is an antispasmodic drug that acts as an anticholinergic agent. [] While its precise mechanism of action remains unclear, studies suggest it inhibits colonic motility through a dual mechanism. Firstly, it exhibits an effect comparable to Butylscopolamine, suggesting a competitive antagonism of acetylcholine at muscarinic receptors. [] Secondly, it displays a potent inhibitory effect on distal colonic motility similar to Mepenzolate bromide, indicating an additional mechanism possibly related to calcium channel blocking. [] This dual action effectively reduces the frequency of colonic contractions and lowers colonic tonus. []
Q2: Has the bioavailability of this compound been investigated in humans?
A3: Yes, studies in humans have explored the bioavailability of this compound and its methosulphate salt. [] Results indicate poor absorption of both forms, aligning with the typical behavior of quaternary ammonium compounds. [] Despite this, no significant difference in bioavailability was observed between the two salts. []
A4: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention the synthesis of a Sila-analogue. [, ] This suggests researchers are investigating structural modifications to potentially enhance its properties.
Q3: Are there any known structure-activity relationship (SAR) studies for this compound and its derivatives?
A6: The development of a Sila-analogue of this compound highlights the interest in understanding the impact of structural modifications on its activity. [, ] This suggests SAR studies are being conducted, but the provided abstracts lack specific details regarding the impact of these modifications on potency, selectivity, or other pharmacological properties.
Q4: Have any alternative compounds or substitutes for this compound been explored in research?
A8: While the provided research primarily focuses on this compound and its Sila-analogue, it doesn't delve into specific alternative compounds or substitutes. [, , ] Further research is needed to explore potential alternatives with potentially improved properties.
Q5: What is the historical context and significance of this compound research?
A9: The provided research highlights this compound's historical use as an antispasmodic drug, with a particular focus on its gastrointestinal and urological applications. [, , ] While its use might be less prevalent today due to the emergence of newer medications, research continues to explore its properties and potential applications, evidenced by the development of a Sila-analogue. [, ]
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